molecular formula C13H12N4O3S2 B5568462 N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No.: B5568462
M. Wt: 336.4 g/mol
InChI Key: KUBXBZJGPPOEPW-UHFFFAOYSA-N
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Description

N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H12N4O3S2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.03508260 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Activity

Compounds with structural similarities to "N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide" have been synthesized and evaluated for their antidiabetic properties. A study by Lalpara et al. (2021) focused on the synthesis of novel dihydropyrimidine derivatives and their in vitro screening for antidiabetic activity, showcasing the potential of these compounds in managing diabetes through α-amylase inhibition assays Lalpara et al., 2021.

Anticancer and Anti-inflammatory Agents

Research by Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings highlight the compounds' potential as COX inhibitors and their role in pain management and inflammation control Abu‐Hashem et al., 2020.

Nematocidal Activity

The study by Liu et al. (2022) on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety revealed good nematocidal activity against Bursaphelenchus xylophilus. This research points to the development of effective nematicides for agricultural applications, offering a potential solution to nematode-related crop damage Liu et al., 2022.

Serotonin Receptor Antagonists

Compounds structurally related to "this compound" have been evaluated for their potential as serotonin receptor antagonists. A study by Liao et al. (2000) synthesized new analogs showing high affinity and selectivity as 5-HT(1B/1D) antagonists, contributing to the understanding of serotonin's role in neurological processes Liao et al., 2000.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a drug, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, some heterocyclic compounds can be hazardous due to their reactivity or toxicity .

Future Directions

Future research could involve studying this compound in more detail, including determining its exact physical and chemical properties, synthesizing it in the lab, and testing its potential uses. For example, it could be tested as a potential pharmaceutical or material .

Properties

IUPAC Name

N-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S2/c1-19-6-11-16-10(17-20-11)5-14-12(18)8-7-22-13(15-8)9-3-2-4-21-9/h2-4,7H,5-6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBXBZJGPPOEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)CNC(=O)C2=CSC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.